molecular formula C7H5ClN2O4 B12959044 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid CAS No. 1694868-90-0

2-(3-Chloro-5-nitropyridin-2-yl)acetic acid

Cat. No.: B12959044
CAS No.: 1694868-90-0
M. Wt: 216.58 g/mol
InChI Key: GMNRGJALAPZARM-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 3-position and a nitro group at the 5-position of the pyridine ring, along with an acetic acid moiety at the 2-position. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid typically involves the nitration of 3-chloropyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to yield 3-chloro-5-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-nitropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Chloro-5-nitropyridin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid
  • 2-(5-nitropyridin-3-yl)acetic acid
  • 3-nitropyridine-2-sulfonic acid

Uniqueness

2-(3-Chloro-5-nitropyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1694868-90-0

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

2-(3-chloro-5-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClN2O4/c8-5-1-4(10(13)14)3-9-6(5)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

GMNRGJALAPZARM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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